Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzaldehyde with thiosemicarbazide to form the intermediate 5-(3-fluorophenyl)-2-methyl-1,3-thiazole. This intermediate is then subjected to acylation with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler analog with a basic thiazole ring structure.
Benzothiazole: Contains a benzene ring fused to a thiazole ring.
Thiazolidine: A saturated analog of thiazole.
Uniqueness
Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity compared to simpler thiazole derivatives .
Properties
Molecular Formula |
C17H14FN3O3S2 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
ethyl 2-[[5-(3-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H14FN3O3S2/c1-3-24-16(23)12-8-25-17(20-12)21-15(22)13-14(26-9(2)19-13)10-5-4-6-11(18)7-10/h4-8H,3H2,1-2H3,(H,20,21,22) |
InChI Key |
RLYTVKARVNWOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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